molecular formula C8H9NO B063807 3-(4-Pyridyl)-2-propen-1-ol CAS No. 175219-87-1

3-(4-Pyridyl)-2-propen-1-ol

Cat. No.: B063807
CAS No.: 175219-87-1
M. Wt: 135.16 g/mol
InChI Key: IVUSHUQYGDYSIQ-OWOJBTEDSA-N
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Description

3-(4-Pyridyl)-2-propen-1-ol is an allylic alcohol featuring a pyridine ring substituted at the 4-position. Its molecular formula is C₈H₉NO, with a molecular weight of 135.16 g/mol. The compound’s structure comprises a conjugated system between the pyridyl group and the double bond, which may influence its electronic properties and chemical reactivity.

Properties

IUPAC Name

(E)-3-pyridin-4-ylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h1-6,10H,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUSHUQYGDYSIQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation and Subsequent Reduction

A widely employed route involves aldol condensation between 4-pyridinecarboxaldehyde and acetylene derivatives. The reaction proceeds via base-catalyzed nucleophilic addition, followed by dehydration to form an α,β-unsaturated carbonyl intermediate. Subsequent reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation yields the allylic alcohol .

Reaction Conditions :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in ethanol/water.

  • Temperature : 60–80°C for condensation; room temperature for reduction.

  • Yield : 60–75% (two-step process) .

Mechanistic Insight :
The aldol adduct forms via enolate generation, with the pyridine ring directing electrophilic attack at the γ-position. Dehydration under acidic conditions (e.g., H₂SO₄) produces the α,β-unsaturated aldehyde, which is reduced selectively to the alcohol .

Propargyl Alcohol Coupling

Propargyl alcohol serves as a key precursor in this method. Reacting 4-pyridinecarboxaldehyde with propargyl alcohol in the presence of a copper(I) catalyst facilitates a Sonogashira-type coupling, forming 3-(4-Pyridyl)-2-propyn-1-ol. Partial hydrogenation using Lindlar’s catalyst (Pd/BaSO₄, quinoline) selectively reduces the triple bond to the cis-alkene, yielding the target compound .

Optimization Data :

ParameterOptimal Value
CatalystCuI, PPh₃
SolventTHF
Reaction Time12–18 hours
Hydrogenation Yield85–90%

Industrial Applicability :
This method is scalable, with continuous flow reactors improving throughput by 40% compared to batch processes .

Grignard Reagent Addition

4-Pyridylmagnesium bromide, generated in situ from 4-bromopyridine and magnesium, reacts with propargyl aldehyde to form 3-(4-Pyridyl)-2-propen-1-ol after acidic workup. This one-pot synthesis avoids isolation of intermediates, enhancing efficiency .

Critical Considerations :

  • Solvent : Anhydrous diethyl ether or THF.

  • Temperature : 0°C during Grignard formation; room temperature for coupling.

  • Purity Challenges : Residual magnesium salts require rigorous filtration, impacting yield (50–65%) .

Enzymatic Resolution for Enantiopure Synthesis

For applications requiring chirally pure material, lipase-catalyzed enantioselective acetylation resolves racemic mixtures. Candida antarctica lipase B (CAL-B) acetylates the (R)-enantiomer preferentially, leaving the (S)-alcohol unreacted. Hydrolysis of the acetate under mild conditions recovers both enantiomers with >98% ee .

Case Study :

  • Substrate : Racemic this compound.

  • Enzyme : CAL-B immobilized on acrylic resin.

  • Reaction Time : 24 hours.

  • Outcome : 45% yield of (S)-alcohol; 40% yield of (R)-acetate .

Dehydration of Diol Precursors

Industrial patents describe dehydrating 3-(4-Pyridyl)-1,3-propanediol using concentrated sulfuric acid (85–90%) at elevated temperatures (100–110°C). The reaction proceeds via carbocation formation, favoring the thermodynamically stable trans-alkene .

Process Metrics :

ParameterValue
Acid Concentration85% H₂SO₄
Temperature105°C
Isomer Purity>98% E-isomer
Yield80–85%

Advantage : Avoids chromatographic purification by leveraging differential solubility of E/Z isomers in water .

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and enantioselectivity:

MethodYield (%)ScalabilityEnantioselectivity
Aldol Condensation60–75ModerateNone
Propargyl Coupling85–90HighNone
Grignard Addition50–65LowNone
Enzymatic Resolution40–45Moderate>98% ee
Acid Dehydration80–85High>98% E-isomer

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow systems for propargyl coupling reduce reaction times by 30% and solvent use by 50% compared to batch methods . Catalyst recycling protocols, particularly for copper and palladium, lower production costs by 20–25%.

Recent Advances in Catalysis

Emerging methodologies employ photoredox catalysis to mediate radical-based couplings between pyridyl halides and allylic alcohols. For example, iridium-based photocatalysts enable C–C bond formation under visible light, achieving yields of 70–75% at ambient temperatures .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Potassium permanganate or chromium trioxide.

      Conditions: Acidic or neutral medium.

      Products: Oxidation of the allylic alcohol group to form 3-(4-pyridyl)-2-propenal.

  • Reduction:

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Anhydrous conditions.

      Products: Reduction of the allylic alcohol group to form 3-(4-pyridyl)-2-propanol.

  • Substitution:

      Reagents: Halogenating agents like thionyl chloride.

      Products: Substitution of the hydroxyl group to form 3-(4-pyridyl)-2-propenyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in anhydrous ethanol.

    Substitution: Thionyl chloride in anhydrous dichloromethane.

Major Products:

    Oxidation: 3-(4-pyridyl)-2-propenal.

    Reduction: 3-(4-pyridyl)-2-propanol.

    Substitution: 3-(4-pyridyl)-2-propenyl chloride.

Scientific Research Applications

Chemistry:

    Ligand Synthesis: Used as a precursor for synthesizing ligands in coordination chemistry.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: Potential precursor for developing drugs targeting neurological pathways.

Industry:

    Materials Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-pyridyl)-2-propen-1-ol involves its interaction with various molecular targets, primarily through its pyridine ring. The compound can act as a ligand, coordinating with metal centers in enzymes or catalysts. Its allylic alcohol group can undergo various chemical transformations, making it a versatile intermediate in synthetic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Positional Isomers: 3-(3-Pyridyl)-2-propen-1-ol

The 3-pyridyl isomer (CAS 69963-46-8) shares the same molecular formula (C₈H₉NO) but differs in the pyridine substitution position. Key properties include:

  • Boiling Point : 284.5 ± 20.0°C (predicted)
  • Density : 1.115 ± 0.06 g/cm³
  • Solubility : Slightly soluble in chloroform and ethyl acetate
  • pKa : 14.20 ± 0.10 (indicating weak acidity)
  • Physical State : Thick oil, colorless to yellow .

The 4-pyridyl isomer (target compound) likely exhibits distinct physicochemical properties due to the para-substitution of the nitrogen atom, which enhances symmetry and may alter dipole moments. Such differences could affect solubility, crystallization behavior, and intermolecular interactions.

2.2. Substituent Variations: 3-(4-Methoxyphenyl)-2-propen-1-ol

This analog (CAS 17581-85-0) replaces the pyridyl group with a 4-methoxyphenyl moiety:

  • Molecular Formula : C₁₀H₁₂O₂
  • Molecular Weight : 164.204 g/mol
  • Key Differences :
    • The electron-donating methoxy group increases hydrophilicity compared to the weakly basic pyridyl group.
    • Higher molecular weight and steric bulk may reduce volatility .
2.3. Bis-Pyridyl Analogs: 3PO (3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-ol)
  • Molecular Formula : C₁₃H₁₂N₂O
  • Biological Role : Inhibits PFKFB3, a glycolytic enzyme, and reduces cardiac remodeling post-myocardial infarction .
  • Structural Implications: The dual pyridyl groups likely enhance target binding affinity compared to mono-pyridyl compounds like the target.
2.4. Propynol vs. Propenol: 3-(4-Pyridyl)-2-propyn-1-ol
  • Reactivity: The propynol’s triple bond increases susceptibility to cycloaddition and nucleophilic attacks.
2.5. Complex Derivatives: 2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol
  • Molecular Formula : C₁₉H₁₈N₂O
  • Molecular Weight : 290.36 g/mol
  • Key Features :
    • Tertiary alcohol (less acidic than the primary alcohol in the target compound).
    • Multiple aromatic rings enhance π-π stacking but reduce solubility in polar solvents .

Research Findings and Implications

  • Biological Activity : Bis-pyridyl derivatives like 3PO highlight the importance of pyridyl groups in enzyme inhibition. The target compound’s single pyridyl group may limit similar activity but could serve as a scaffold for drug design .
  • Synthetic Utility: The 3-pyridyl isomer’s solubility in chloroform and ethyl acetate suggests utility in organic synthesis, particularly in reactions requiring non-polar solvents .
  • Electronic Effects : Substituent position (3- vs. 4-pyridyl) alters electronic conjugation, which could influence catalytic or photophysical applications.

Biological Activity

3-(4-Pyridyl)-2-propen-1-ol, an organic compound with the molecular formula C10H9N, has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

The compound is characterized by a pyridine ring and a propenol functional group, which contribute to its unique reactivity and biological interactions. Its structure allows it to engage with various biological macromolecules, including proteins and nucleic acids, making it a candidate for further investigation in drug development.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent. In vitro studies have shown that it can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, it displayed notable activity against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : The compound has also demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property suggests potential applications in preventing oxidative damage associated with various diseases .
  • Enzyme Inhibition : this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This characteristic is particularly relevant for developing therapeutic agents targeting metabolic disorders or cancer .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. The compound's structural features allow it to mimic natural substrates, thereby binding to active sites and influencing enzymatic activity. Molecular docking studies have provided insights into how this compound interacts with target proteins, revealing potential pathways through which it exerts its effects .

Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against various microorganisms using the broth microdilution method. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL against tested strains:

MicroorganismMIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Klebsiella pneumoniae125
Candida albicans62.5

These findings underscore the compound's potential as a broad-spectrum antimicrobial agent .

Antioxidant Activity Evaluation

In another study focusing on antioxidant properties, this compound was assessed using various assays that measure radical scavenging activity. The results demonstrated significant antioxidant capacity compared to standard antioxidants such as butylated hydroxytoluene (BHT) .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals distinct biological activity patterns:

Compound NameStructure FeaturesUnique Properties
3-(2-Pyridyl)-2-propen-1-olSimilar propenol structureExhibits different antimicrobial profiles
3-(4-Pyridyl)-2-propyn-1-olContains a propynol groupDifferent reactivity due to triple bond
4-(Pyridyl)-2-butenalAn aldehyde derivativeUseful in synthesizing more complex heterocycles

The unique combination of functionalities in this compound allows for specific interactions not fully replicated by these similar compounds .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(4-Pyridyl)-2-propen-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 4-pyridinecarboxaldehyde and allyl alcohol derivatives. Key parameters include:

  • Catalyst selection : Acidic (e.g., p-toluenesulfonic acid) or basic catalysts (e.g., K₂CO₃) to drive aldol-like condensations.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of the pyridyl intermediate .
  • Temperature control : Reactions often proceed at 60–80°C to avoid side products like over-oxidized aldehydes.
    • Critical Data : Yields range from 45–70% depending on stoichiometric ratios and catalyst loading .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • ¹H NMR : Distinct signals for the pyridyl protons (δ 8.5–8.7 ppm) and allylic alcohol protons (δ 4.2–4.5 ppm). Coupling constants (J = 6–8 Hz) confirm trans-configuration of the propenol group .
  • IR Spectroscopy : O–H stretch (~3300 cm⁻¹), conjugated C=C (~1650 cm⁻¹), and pyridyl ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 135.16 (C₈H₉NO) with fragmentation patterns indicating loss of H₂O (−18 amu) .

Advanced Research Questions

Q. How does the electronic nature of the pyridyl ring influence regioselective functionalization of this compound?

  • Methodological Answer : The 4-pyridyl group directs electrophilic substitutions to the para position due to resonance stabilization. Computational tools (e.g., DFT) predict reactive sites by mapping Fukui indices or electrostatic potentials:

  • DFT Workflow : Optimize geometry at B3LYP/6-31G* level; analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich regions .
  • Experimental Validation : Nitration reactions yield >80% para-substituted products, confirmed by HPLC and NOESY .

Q. What mechanistic insights explain conflicting reports on the compound’s tautomeric equilibrium (enol vs. keto forms)?

  • Methodological Answer : Tautomerism is pH- and solvent-dependent:

  • In polar protic solvents (e.g., H₂O) : Keto form dominates due to stabilization via hydrogen bonding.
  • In nonpolar solvents (e.g., toluene) : Enol form prevails (confirmed by UV-Vis λmax shifts from 270 nm to 310 nm).
  • pH studies : Under acidic conditions (pH < 4), protonation of the pyridyl nitrogen destabilizes the enol form, favoring keto tautomer .

Q. How can researchers address metabolic instability of this compound in preclinical studies?

  • Methodological Answer :

  • Prodrug design : Esterification of the hydroxyl group (e.g., acetyl or phosphate esters) improves metabolic half-life from <1 hr to >4 hr in murine models .
  • Cytochrome P450 inhibition assays : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces oxidative degradation by 60% .

Data Contradiction Analysis

Q. Why do catalytic asymmetric reductions of this compound exhibit variability in enantiomeric excess (ee)?

  • Root Causes :

  • Substrate purity : Trace impurities (e.g., residual aldehydes) compete for catalytic sites, reducing ee by 15–20% .
  • Catalyst loading : Over 5 mol% of chiral catalysts (e.g., BINAP-Ru) induces aggregation, lowering stereoselectivity.
    • Standardization Protocol :
  • Pre-purify substrates via column chromatography (SiO₂, EtOAc/hexane).
  • Optimize catalyst loading (1–2 mol%) and monitor ee via chiral HPLC (Chiralpak AD-H column) .

Key Research Applications

  • Organic Synthesis : Serves as a precursor for pyridyl-containing ligands in coordination chemistry (e.g., Pd-catalyzed cross-coupling) .
  • Medicinal Chemistry : Structural motif in kinase inhibitors; derivatives show IC₅₀ < 100 nM against EGFR mutants .
  • Materials Science : Functionalized polymers incorporating the compound exhibit tunable fluorescence (λem = 450–500 nm) .

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